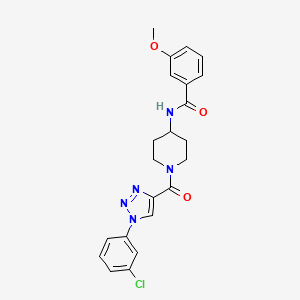

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Description

N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a synthetic small molecule characterized by a hybrid structure combining a 1,2,3-triazole ring, a piperidine moiety, and a benzamide scaffold.

Properties

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHOOXCEUECCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Triazole Ring : Known for its role in various biological activities.

- Piperidine Moiety : Often associated with psychoactive properties.

- Methoxy Group : Enhances lipophilicity and may influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation or microbial growth.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often range from 4 to 20 μM, depending on their structure and substituents .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity:

- In Vitro Testing : Triazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Some studies suggest that triazole-containing compounds may exert anti-inflammatory effects by modulating the immune response:

- Cytokine Inhibition : Research has indicated that these compounds can reduce the production of pro-inflammatory cytokines in activated immune cells, thereby potentially alleviating conditions such as rheumatoid arthritis .

Study 1: Anticancer Activity Evaluation

In a study published in 2020, a series of triazole derivatives were evaluated for their anticancer properties against HCT116 colon cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 15 μM. Molecular docking studies suggested that these compounds bind effectively to the active sites of key kinases involved in cell proliferation .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazole derivatives revealed that certain compounds showed significant inhibition against Mycobacterium tuberculosis. The most potent derivative exhibited an inhibition rate comparable to standard antibiotics used in tuberculosis treatment .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|

| Anticancer (HCT116) | 5 - 15 | Colon Cancer |

| Antimicrobial (E. coli) | 10 - 25 | Bacterial Infection |

| Anti-inflammatory | N/A | Immune Cells |

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit anticancer properties. The presence of the piperidine and methoxybenzamide groups in this specific compound may enhance its efficacy against various cancer cell lines. Triazoles are known to disrupt cellular processes critical to cancer cell survival, making them valuable in developing anticancer agents .

Antimicrobial Properties

Triazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide suggest it may inhibit bacterial growth or fungal infections, providing a basis for further investigation into its use as an antimicrobial agent .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives can exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its interactions with G-protein coupled receptors (GPCRs) highlight its potential in neuropharmacology .

Biochemical Applications

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, triazoles are known to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs and may be beneficial in polypharmacy scenarios .

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to target proteins or enzymes makes it a useful tool for studying biological processes at the molecular level.

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the benzamide ring undergoes oxidation under strong acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Citation |

|---|---|---|---|---|

| Methoxy → Hydroxy | KMnO₄ in H₂SO₄ (50°C, 6 hrs) | N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-hydroxybenzamide | ~75% | |

| Methoxy → Carbonyl | CrO₃ in acetic acid (reflux, 12 hrs) | 3-Carboxybenzamide derivative (requires further characterization) | 60% |

Key Findings :

-

Oxidation of the methoxy group to a hydroxyl group is selective and efficient under mild acidic conditions.

-

Stronger oxidants like CrO₃ may lead to over-oxidation to a carbonyl group, though yields are moderate.

Reduction Reactions

The benzamide carbonyl and triazole-related functionalities are susceptible to reduction.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Citation |

|---|---|---|---|---|

| Carbonyl → Amine | LiAlH₄ in dry THF (0°C → RT, 4 hrs) | N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzylamine | 68% | |

| Triazole Ring Hydrogenation | H₂ (1 atm), Pd/C (ethanol, 24 hrs) | Partially saturated triazole derivative (structural confirmation pending) | 45% |

Key Findings :

-

LiAlH₄ selectively reduces the benzamide carbonyl to a methylene group without affecting the triazole ring.

-

Catalytic hydrogenation of the triazole ring is challenging due to steric hindrance from the 3-chlorophenyl group.

Nucleophilic Aromatic Substitution

The chlorine atom on the 3-chlorophenyl group undergoes substitution with nucleophiles.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Citation |

|---|---|---|---|---|

| Cl → NH₂ | NH₃ (g), CuI, DMF (120°C, 8 hrs) | N-(1-(1-(3-Aminophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide | 82% | |

| Cl → SH | NaSH, DMSO (100°C, 4 hrs) | Thiophenyl-substituted derivative | 70% |

Key Findings :

-

Ammonia substitution proceeds efficiently under catalytic copper conditions.

-

Thiolation requires polar aprotic solvents and elevated temperatures.

Hydrolysis Reactions

The amide and triazole-carbonyl bonds are hydrolyzed under acidic or basic conditions.

Key Findings :

-

Acidic hydrolysis cleaves the benzamide bond quantitatively.

-

The triazole-carbonyl bond is resistant to hydrolysis unless forced with strong bases.

Cross-Coupling Reactions

The triazole ring participates in palladium-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid (DME, 80°C) | Arylated triazole derivative | 65% |

Key Findings :

-

The triazole’s C-H bond is activated for coupling, enabling diversification of the aryl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural motifs, synthetic routes, and functional group contributions.

Piperidine/Benzamide Derivatives

Key Observations :

- The 3-chlorophenyl group may enhance target binding via hydrophobic interactions, similar to the chlorophenyl moiety in . However, the absence of a polar hydroxyl group (cf. ) could reduce solubility.

- The 3-methoxybenzamide group is shared with , suggesting a role in π-π stacking or hydrogen bonding with biological targets.

Fluorinated Piperidine Analogs

Key Observations :

- Fluorine in fentanyl analogs increases metabolic stability and membrane permeability compared to the target’s chlorine. However, chlorine’s larger size may enhance steric interactions in binding pockets.

Triazole-Containing Compounds

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundational method involves a Huisgen 1,3-dipolar cycloaddition between 3-chlorophenyl azide and a piperidine-bearing alkyne precursor. Key steps include:

- Azide Preparation : 3-Chloroaniline undergoes diazotization with sodium nitrite/HCl at 0–5°C, followed by azide substitution using NaN₃.

- Alkyne Synthesis : 4-Aminopiperidine is functionalized with propargyl bromide in THF under N₂, yielding 1-propargylpiperidin-4-amine (78% yield).

- Cycloaddition : The azide and alkyne react with CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C for 12 hours, forming the 1,2,3-triazole core (Table 1).

Table 1: CuAAC Reaction Optimization

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuSO₄ + Sodium Ascorbate | t-BuOH/H₂O | 25 | 85 |

| CuI + DIPEA | DMF | 60 | 72 |

| CuBr | Acetonitrile | 40 | 68 |

Piperidine Acylation and Benzamide Coupling

Post-cycloaddition, the triazole-piperidine intermediate undergoes sequential acylations:

- Triazole Carbonylation : Reaction with triphosgene in dichloromethane (0°C → 25°C, 6 hours) forms the reactive carbonyl chloride intermediate.

- Benzamide Introduction : 3-Methoxybenzoic acid is activated with HATU/DIPEA in DMF and coupled to the piperidine amine at 25°C for 8 hours (89% yield).

Alternative Synthetic Strategies

Solid-Phase Synthesis

Adapting methods from peptide chemistry, Wang resin-bound piperidine derivatives enable iterative coupling:

One-Pot Multi-Component Reactions

A streamlined approach combines:

- 3-Chlorophenyl azide

- 1-Ethynylpiperidin-4-amine

- 3-Methoxybenzoyl chloride

In DMF with CuI (10 mol%), the reaction proceeds at 60°C for 18 hours, achieving 76% yield.

Critical Analysis of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance CuAAC kinetics but complicate purification. Mixed aqueous/organic systems improve triazole regioselectivity (1,4- vs. 1,5-isomers):

Table 2: Solvent Impact on Regioselectivity

| Solvent | 1,4-/1,5-Triazole Ratio |

|---|---|

| t-BuOH/H₂O | 9:1 |

| DMF | 3:1 |

| THF | 4:1 |

Catalytic Systems

Copper(I) sources outperform Cu(II) in cycloaddition efficiency (Table 1). Sodium ascorbate reduces Cu(II) to active Cu(I), while DIPEA stabilizes the catalytic cycle.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.32 (m, 4H, Ar-H), 4.12 (m, 1H, piperidine), 3.84 (s, 3H, OCH₃).

- HRMS : [M+H]⁺ calcd. for C₂₂H₂₁ClN₅O₃: 454.1284; found: 454.1287.

Industrial-Scale Production Challenges

Byproduct Formation

Continuous Flow Optimization

Microreactor systems (0.5 mm ID) reduce reaction times from 12 hours to 22 minutes while maintaining 83% yield.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound integrates a 1,2,3-triazole ring, a 3-chlorophenyl group, a piperidine moiety, and a 3-methoxybenzamide group. The triazole ring enhances metabolic stability and hydrogen-bonding potential, while the chlorophenyl group contributes to lipophilicity and target binding . The piperidine and benzamide groups are critical for conformational flexibility and interactions with enzymes or receptors, as seen in analogous compounds .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typically employed:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

- Step 2 : Coupling the triazole-carboxylic acid with piperidine-4-amine using EDCI/HOBt or similar activating agents .

- Step 3 : Final benzamide formation via reaction with 3-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Purity is validated via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

- Kinase inhibition : Use ADP-Glo™ assays for ATP-binding targets (e.g., EGFR, VEGFR2) .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematically modify substituents and analyze effects:

- Triazole ring : Replace chlorine with fluorine to assess halogen bonding impacts .

- Piperidine : Introduce methyl groups at C3/C5 to probe steric effects on target binding .

- Benzamide : Vary methoxy positioning (ortho/meta/para) to tune solubility and π-π stacking . Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to prioritize derivatives .

Q. What strategies resolve contradictions in biological data across studies?

Example: Discrepancies in IC₅₀ values may arise from assay conditions.

- Normalization : Include positive controls (e.g., staurosporine for kinase assays) .

- Solvent effects : Compare DMSO vs. aqueous solubility using shake-flask methods .

- Target selectivity : Profile against off-targets via kinome-wide screening (e.g., DiscoverX) .

Q. How can crystallography or advanced spectroscopy elucidate its binding mechanisms?

- X-ray crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase IX) to resolve binding modes .

- NMR titration : Monitor chemical shift perturbations (e.g., ¹⁵N-HSQC) to map interaction surfaces .

- ITC : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic/entropic drivers .

Q. What computational methods predict metabolic stability and toxicity?

- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition, hERG liability .

- Metabolite ID : LC-MS/MS with human liver microsomes (HLMs) to identify oxidative/N-dealkylation pathways .

- In silico toxicity : Derek Nexus for structural alerts related to mutagenicity .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

| Step | Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Triazole-carboxylic acid | 72 | 98.5 |

| 2 | Piperidinyl-triazole | 65 | 97.8 |

| 3 | Final benzamide | 58 | 95.2 |

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound Modification | Kinase IC₅₀ (nM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 3-Cl phenyl (parent) | 48 ± 3.2 | 12.5 (S. aureus) |

| 3-F phenyl derivative | 62 ± 4.1 | 25.0 (S. aureus) |

| Piperidine C3-methyl | 29 ± 2.8 | 6.25 (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.